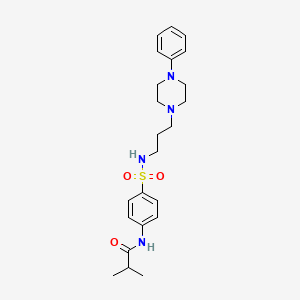

N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide" is a complex molecule that may be related to the family of sulfamides and piperazines. These types of compounds are often synthesized for their potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss this specific compound, they do provide insight into related chemical reactions and the use of similar functional groups in synthesis.

Synthesis Analysis

The synthesis of related compounds involves the use of solid acid catalysts, which are advantageous due to their reusability and environmental friendliness. For instance, silica-bonded propylpiperazine-N-sulfamic acid has been utilized as a solid acid catalyst for the preparation of 2-amino-3-cyano-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromenes and hydroxy-substituted naphthalene-1,4-dione derivatives under ambient and solvent-free conditions. This method offers a simple procedure, high yields, short reaction times, and safety benefits . Similarly, sulfamic acid has been employed as a low-cost, mild, and efficient catalyst for the synthesis of substituted N-phenylpyrazoles under solvent-free conditions, which also proceeds smoothly and quickly . These methodologies could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of the compound would likely feature a phenylpiperazine moiety, which is a common structural unit in pharmaceuticals, linked to a sulfamoyl group and an isobutyramide group. The phenylpiperazine unit provides a rigid framework that can interact with biological targets, while the sulfamoyl group could offer hydrogen bonding capabilities and the isobutyramide group could contribute to the molecule's overall lipophilicity. The synthesis papers referenced do not provide specific details on the molecular structure analysis of this compound, but they do highlight the importance of the functional groups present in the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds suggest that the compound "this compound" could be formed through a series of steps including amide bond formation, sulfamoylation, and alkylation. The use of solid acid catalysts in these reactions could facilitate the formation of the desired product while minimizing by-products and simplifying purification .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not discussed in the provided papers, we can infer that the compound would exhibit properties typical of sulfamides and piperazines. This includes potential solubility in polar solvents, the ability to form hydrogen bonds, and a certain degree of thermal stability. The presence of the phenyl group could also influence the compound's UV absorption characteristics, and the overall molecular weight and structure would affect its pharmacokinetic properties if used in a medicinal context .

科学的研究の応用

Synthesis and Microbiological Evaluation

A study by Ghashang et al. (2015) highlighted the synthesis and microbiological evaluation of novel series of compounds using a method that emphasizes high yields, cleaner reactions, and short reaction times. This research demonstrates the potential for developing antimicrobial agents using similar structures to the compound , leveraging the sulfamoyl and phenylpiperazine groups for biological activity (Ghashang, Mansoor, & Aswin, 2015).

Pharmacological Evaluation

Another research focused on the pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, exploring their potential as 5-HT(1B/1D) antagonists. This demonstrates the interest in such compounds for neurological and psychological disorders, indicating the versatility of sulfamoyl and phenylpiperazine derivatives in drug development (Liao et al., 2000).

Environmental Applications

Lutze et al. (2015) investigated the degradation of chlorotriazine pesticides by sulfate radicals, showing the relevance of sulfamoyl derivatives in environmental science, particularly in the degradation of persistent organic pollutants. Such studies reveal the environmental cleanup potential of these compounds, especially in water treatment technologies (Lutze et al., 2015).

Insecticide Action

Research by Cole, Nicholson, and Casida (1993) on the action of phenylpyrazole insecticides at the GABA-gated chloride channel highlights the agricultural applications of phenylpiperazine derivatives. This research provides insight into how similar compounds could be designed to target specific biological pathways in pests, offering potential advancements in pest control strategies (Cole, Nicholson, & Casida, 1993).

作用機序

Target of Action

Similar compounds with a phenylpiperazine structure have been known to interact with various receptors and enzymes in the body .

Mode of Action

Phenylpiperazine derivatives have been reported to exhibit anti-inflammatory activities . They may exert their effects by modulating the production and release of pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines .

Biochemical Pathways

It’s plausible that the compound could influence pathways related to inflammation and pain perception, given the anti-inflammatory activities reported for similar compounds .

Result of Action

Similar compounds have been reported to exhibit anti-inflammatory effects, potentially reducing symptoms such as pain, heat, redness, and swelling .

将来の方向性

特性

IUPAC Name |

2-methyl-N-[4-[3-(4-phenylpiperazin-1-yl)propylsulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O3S/c1-19(2)23(28)25-20-9-11-22(12-10-20)31(29,30)24-13-6-14-26-15-17-27(18-16-26)21-7-4-3-5-8-21/h3-5,7-12,19,24H,6,13-18H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCKXMLUEAJMGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride](/img/structure/B3014348.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3014349.png)

![(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3014351.png)

![3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3014353.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3014355.png)

![1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B3014359.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014360.png)

![8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3014365.png)

![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)